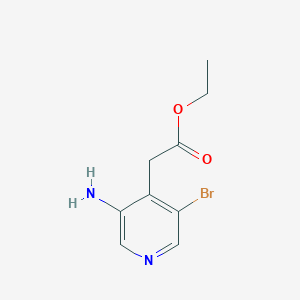

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXOBYXIYCUNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate typically involves the bromination of 3-amino-4-pyridinecarboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst to facilitate the reaction. The esterification step involves the reaction of the brominated product with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form alkylamines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation and Reduction: Products include nitro-pyridine derivatives and alkylamines.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Aromatic System Differences: Pyridine vs. Benzofuran/Imidazole: Pyridine derivatives (e.g., the target compound) exhibit stronger dipole moments and basicity compared to benzofuran or imidazole analogs. This affects solubility and reactivity in polar solvents . Amino Group Impact: The 3-amino group in the target compound distinguishes it from halogen-only analogs (e.g., Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate), enabling hydrogen-bond donor capacity, which may enhance binding to biological targets .

Halogen Effects :

- Bromine at position 5 in the target compound increases steric bulk and electron-withdrawing effects compared to chloro or fluoro analogs. This can influence π-stacking interactions (e.g., benzofuran derivatives in ) and metabolic stability.

Physicochemical and Crystallographic Properties

- Crystal Packing: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () shows stabilization via aromatic π-π interactions (3.814 Å centroid distance) and weak C-H⋯O bonds. In contrast, pyridine-based compounds like the target may favor N-H⋯O or N-H⋯Br interactions due to the amino group .

- Solubility: The amino group in the target compound likely enhances aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl in Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate) .

Biological Activity

Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and includes a pyridine ring substituted with an amino group and a bromine atom. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing brominated pyridine derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.025 mg/mL |

These results suggest that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

The antiproliferative effects of this compound were investigated in various cancer cell lines, including HeLa cells. Studies have shown that this compound can inhibit cell proliferation effectively.

Case Study: HeLa Cell Line

In vitro studies demonstrated that this compound exhibited an IC50 value of approximately 30 µM against HeLa cells. This indicates moderate potency in inhibiting cancer cell growth.

The biological activity of this compound is believed to be related to its ability to interact with specific cellular pathways. It may exert its antimicrobial effects through the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Activity

Emerging research suggests that compounds similar to this compound may also possess anti-inflammatory properties. These effects could be mediated by the modulation of cytokine production, particularly interleukin (IL)-6, which plays a crucial role in inflammatory responses.

Table 2: Anti-inflammatory Effects in Cell Models

| Compound | IL-6 Secretion Inhibition (%) |

|---|---|

| Ethyl 2-(3-amino...) | 45% |

| Control (untreated) | 10% |

This data suggests that this compound may reduce inflammation in cellular models, highlighting its potential therapeutic applications in inflammatory diseases.

Q & A

Q. How can researchers confirm the structural identity of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR to verify the pyridine ring substituents (e.g., bromine at position 5, amino at position 3) and the ethyl acetate side chain. -NMR should show characteristic peaks for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and pyridine protons (aromatic region δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (CHBrNO) via the molecular ion peak [M+H]. Fragmentation patterns should align with the bromopyridine and ester moieties .

- Elemental Analysis : Validate the % composition of C, H, N, and Br to ensure purity .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: A multi-step synthesis is typical:

Core Pyridine Formation : Use a modified Hantzsch pyridine synthesis with ethyl acetoacetate, ammonium acetate, and a brominated aldehyde under reflux in ethanol (e.g., 10–20 hours at 80°C) .

Functionalization : Introduce the amino group via nucleophilic substitution (e.g., NH/NHOH under controlled pH) at position 3 of the pyridine ring, followed by bromination at position 5 using N-bromosuccinimide (NBS) .

Esterification : Protect the acetic acid side chain as an ethyl ester using ethyl bromoacetate in the presence of a base like KCO in DMF .

Q. What solvent systems optimize solubility for this compound in biological assays?

Methodological Answer: The ethyl ester group enhances lipophilicity, but polar aprotic solvents (e.g., DMSO, DMF) are preferred for stock solutions. For aqueous assays:

- Dilution in PBS : Prepare a 10 mM DMSO stock and dilute to ≤1% DMSO in phosphate-buffered saline (PBS) to avoid cytotoxicity .

- Solubility Limits : Experimental solubility in water is <0.1 mg/mL; use co-solvents like ethanol (≤5% v/v) for higher concentrations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is critical:

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O bonds between the amino group and ester oxygen) to confirm stabilizing conformations .

- Torsion Angles : Measure the dihedral angle between the pyridine ring and acetate side chain (typically 10–20°) to assess steric effects .

- Validation : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) against DFT-calculated values to identify discrepancies .

Q. How do reaction conditions influence regioselectivity during bromination?

Methodological Answer: Bromination at position 5 (vs. position 2 or 6) is controlled by:

- Electrophilic Directing Groups : The amino group at position 3 acts as a strong para-director, favoring bromination at position 5 .

- Temperature : Low temperatures (0–5°C) minimize over-bromination.

- Catalyst : Use FeCl or AlCl to enhance electrophilic substitution efficiency (yield: 65–75%) .

Q. What mechanistic insights explain its potential biological activity?

Methodological Answer: Hypotheses based on structural analogs:

- Enzyme Inhibition : The bromopyridine core may act as a kinase inhibitor by binding ATP pockets (e.g., via π-π stacking with phenylalanine residues) .

- CYP450 Interactions : The ethyl ester is a substrate for cytochrome P450 enzymes (e.g., CYP3A4), suggesting metabolic stability studies are critical for drug development .

- Antimicrobial Activity : Test against Gram-negative bacteria (e.g., E. coli) using MIC assays, with comparisons to 5-bromo-3-aminopyridine derivatives .

Q. How can researchers address contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

- Purification Methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) vs. recrystallization (ethanol/water) can alter yields (65% vs. 50%, respectively) .

- Catalyst Purity : Impurities in NHOAc reduce pyridine ring formation efficiency. Pre-dry reagents at 110°C for 2 hours .

- Scale Effects : Milligram-scale reactions may show higher yields due to better heat distribution than gram-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.